Cas no 1870366-60-1 (tert-butyl N-(3-bromo-5-fluorophenyl)carbamate)
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- TERT-BUTYL (3-BROMO-5-FLUOROPHENYL)CARBAMATE
- tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
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- MDL: MFCD27992013
- Inchi: 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
- InChI Key: CYZOFJXGDFDBSG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- XLogP3: 3.3
- Topological Polar Surface Area: 38.3
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125366-1g |
Tert-butyl (3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95% | 1g |
$998.00 | 2023-09-02 | |
| Enamine | EN300-3529726-0.05g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
| Enamine | EN300-3529726-0.1g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
| Enamine | EN300-3529726-0.25g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-3529726-0.5g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
| Enamine | EN300-3529726-1.0g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
| Enamine | EN300-3529726-2.5g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
| Enamine | EN300-3529726-5.0g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
| Enamine | EN300-3529726-10.0g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
| Enamine | EN300-3529726-1g |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
1870366-60-1 | 1g |
$628.0 | 2023-09-03 |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
Comprehensive Overview of tert-butyl N-(3-bromo-5-fluorophenyl)carbamate (CAS No. 1870366-60-1)
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate (CAS No. 1870366-60-1) is a specialized organic intermediate widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its bromo and fluoro substituents, serves as a critical building block in the synthesis of bioactive molecules. Its unique structure, featuring a tert-butyl carbamate group, enhances stability and reactivity, making it a preferred choice for cross-coupling reactions and peptide modifications.
In recent years, the demand for halogenated aromatic compounds like tert-butyl N-(3-bromo-5-fluorophenyl)carbamate has surged due to their pivotal role in drug discovery and material science. Researchers frequently search for "efficient synthesis of bromo-fluorophenyl derivatives" or "applications of tert-butyl carbamates in medicinal chemistry," reflecting the compound's relevance in cutting-edge studies. Its compatibility with palladium-catalyzed reactions and Suzuki-Miyaura couplings further underscores its versatility.
The compound's molecular weight and logP value are often discussed in QSAR modeling and ADMET profiling, addressing growing interest in computational chemistry tools. With the rise of green chemistry trends, queries like "eco-friendly purification of tert-butyl carbamates" highlight the need for sustainable synthesis methods. CAS No. 1870366-60-1 is also referenced in patents exploring kinase inhibitors and anticancer agents, aligning with the pharmaceutical industry's focus on targeted therapies.
From a technical perspective, tert-butyl N-(3-bromo-5-fluorophenyl)carbamate exhibits excellent solubility in polar aprotic solvents, facilitating its use in high-throughput screening. Its NMR spectra (particularly 19F and 1H signals) are well-documented, aiding in structural verification—a common concern among synthetic chemists. The compound's thermal stability up to 150°C makes it suitable for high-temperature reactions, a feature frequently queried in process optimization forums.
Emerging applications in PET radiopharmaceuticals have also brought attention to this compound, as the fluorine-18 isotope can be incorporated via its fluoroaryl moiety. Searches for "radiofluorination precursors" or "tert-butyl protecting group strategies" often cite CAS No. 1870366-60-1 as a key example. Additionally, its role in covalent inhibitor design—a hot topic in proteomics—demonstrates its interdisciplinary importance.
Quality control protocols for tert-butyl N-(3-bromo-5-fluorophenyl)carbamate emphasize HPLC purity (>98%) and residual solvent analysis, addressing regulatory requirements in GMP manufacturing. The compound's crystallinity and melting point (typically 85–88°C) are frequently analyzed to ensure batch consistency—a critical factor for industrial-scale production. Recent publications on "continuous flow synthesis of carbamates" further explore scalable approaches for derivatives like this.
In summary, tert-butyl N-(3-bromo-5-fluorophenyl)carbamate (CAS No. 1870366-60-1) represents a multifaceted tool for modern organic synthesis. Its integration into fragment-based drug design, bioconjugation, and catalysis research ensures its enduring value across scientific disciplines. As AI-assisted retrosynthesis platforms evolve, this compound's reaction pathways and derivatization potential continue to inspire innovative methodologies in chemical research.
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